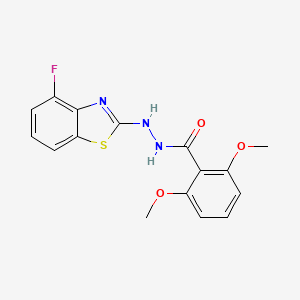

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLFNRGBLSTXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

Hydrazide Synthesis from 2,6-Dimethoxybenzoic Acid

The 2,6-dimethoxybenzohydrazide intermediate is synthesized via esterification followed by hydrazinolysis (Figure 1):

Esterification :

Hydrazinolysis :

Table 1: Optimization of Hydrazide Synthesis

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Methanol | 60–80°C | 85–90 | |

| Hydrazinolysis | NH₂NH₂·H₂O | Ethanol | Reflux | 75–80 |

Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine

The benzothiazole core is constructed via cyclization of a substituted thiourea derivative:

Thiocyanation :

Alternative Route :

Table 2: Benzothiazole Amine Synthesis

| Method | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiocyanation | NH₄SCN, Br₂, AcOH | Acetic acid | 0–5°C → RT | 65–70 | |

| Carbon disulfide route | CS₂, NH₂NH₂·H₂O | Ethanol | Reflux | 60–65 |

Coupling of Hydrazide and Benzothiazole Amine

The final step involves coupling 2,6-dimethoxybenzohydrazide with 4-fluoro-1,3-benzothiazol-2-amine using a carbodiimide coupling agent:

Activation :

- 2,6-Dimethoxybenzohydrazide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane.

Coupling :

Table 3: Coupling Reaction Parameters

| Component | Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethoxybenzohydrazide | EDCI, Et₃N | Dichloromethane | 12–24 | 70–75 |

Optimization Strategies

Solvent and Catalyst Effects

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, and are often carried out in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the fluorine atom or methoxy groups.

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Fluorinated Benzothiazole-Hydrazide Derivatives

- N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1) :

This analog replaces the 2,6-dimethoxybenzoyl group with a 2,3-dihydro-1,4-benzodioxine ring and introduces a 4,6-difluoro substitution on the benzothiazole. The dihydrodioxine moiety increases planarity and may alter solubility compared to the dimethoxy group in the target compound. The additional fluorine atom could enhance lipophilicity but may reduce metabolic stability .

- N′-(2-Fluorobenzoyl)benzohydrazide: This simpler analog lacks the benzothiazole ring, substituting it with a 2-fluorobenzoyl group. Crystallographic studies show a dihedral angle of 34.5° between the benzene rings, suggesting reduced conjugation compared to rigid benzothiazole-containing derivatives .

B. 2,6-Dimethoxybenzohydrazide Derivatives

- 2,6-Dimethoxybenzohydrazide (Compound III in ) :

Computational studies using DFT/B3LYP methods reveal a dipole moment of 4.71 Debye, lower than the parent 2,6-dimethoxybenzoic acid (6.60 Debye). This reduction is attributed to the electron-donating hydrazide group. The HOMO-LUMO gap (ΔE) for this compound is 5.32 eV, indicating moderate electronic stability suitable for redox-active applications .

Electronic and Physicochemical Properties

Table 1: Computational Properties of 2,6-Dimethoxybenzoyl Derivatives (DFT/B3LYP/6-311++G(d,p))

| Compound | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|---|

| 2,6-Dimethoxybenzoic acid | 6.64 | -7.12 | -0.88 | 6.24 |

| 2,6-Dimethoxybenzohydrazide | 5.12 | -6.78 | -1.46 | 5.32 |

| Ethyl 2,6-dimethoxybenzoate | 6.01 | -6.95 | -0.97 | 5.98 |

The target compound’s 4-fluoro-benzothiazole substituent is expected to lower the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing reactivity. Fluorine’s electronegativity may also increase dipole moments and polarizability, favoring interactions with polar biological targets.

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 344.37 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound includes:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The antitumor activity is primarily attributed to the compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cells. The mechanism involves:

- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity.

Case Studies

-

Study on Lung Cancer Cells :

- In vitro testing on A549 cells revealed an IC50 value of after 48 hours of treatment.

- Morphological assessments showed signs of apoptosis, including cell shrinkage and nuclear condensation.

-

Breast Cancer Testing :

- MCF-7 cells treated with the compound exhibited a dose-dependent decrease in cell viability, with significant effects observed at concentrations above .

The antimicrobial properties are linked to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways within microbial cells.

Testing Results

A series of antimicrobial tests were conducted against various bacterial strains:

- Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of .

- Gram-negative Bacteria : Showed moderate activity against Escherichia coli with an MIC of .

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

|---|---|---|---|

| Antitumor | A549 (Lung Cancer) | Study on Lung Cancer Cells | |

| Antitumor | MCF-7 (Breast Cancer) | > | Breast Cancer Testing |

| Antimicrobial | Staphylococcus aureus | Antimicrobial Tests | |

| Antimicrobial | Escherichia coli | Antimicrobial Tests |

Q & A

Q. What are the optimal synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, and how is reaction progress monitored?

The synthesis typically involves condensation between a substituted benzothiazole hydrazine derivative and a dimethoxybenzoyl chloride. A common protocol includes refluxing equimolar amounts of 4-fluoro-1,3-benzothiazol-2-amine hydrazide with 2,6-dimethoxybenzoyl chloride in ethanol or THF under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Reaction progress is monitored via TLC (using silica gel plates and UV visualization) or HPLC (C18 column, methanol/water mobile phase). Post-reaction, the product is isolated via vacuum filtration and purified using recrystallization (methanol or ethanol) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the hydrazide linkage (N–H peak at δ 9–10 ppm) and aromatic substitution patterns (e.g., fluorine coupling in 19F NMR).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N–H stretch) .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 377.3) .

- Elemental Analysis : To validate C, H, N, S, and F percentages .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) strains, with MIC values reported .

- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., FtsZ for antibacterial activity) using fluorogenic substrates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the hydrazide conformation and fluorine orientation. For example, SHELXL refinement (using Olex2 or similar software) can model torsional angles between the benzothiazole and dimethoxybenzoyl groups, with hydrogen bonding (e.g., N–H···O) stabilizing the planar structure . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensures accuracy .

Q. How do electronic effects of substituents (e.g., fluorine, methoxy) influence biological activity?

- Fluorine : Enhances lipophilicity and metabolic stability via C–F bond polarization, improving membrane penetration .

- Methoxy Groups : Electron-donating effects modulate aromatic ring electron density, affecting π-π stacking with target proteins (e.g., FtsZ or topoisomerases) .

Structure-Activity Relationship (SAR) Table :

| Substituent Position | Bioactivity Trend | Mechanism Insight |

|---|---|---|

| 4-Fluoro (benzothiazole) | ↑ Antibacterial | Enhanced FtsZ binding |

| 2,6-Dimethoxy (benzoyl) | ↓ Cytotoxicity | Reduced off-target interactions |

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous), or cell line sensitivity. Standardize protocols using CLSI guidelines .

- Sample Purity : Impurities >5% skew results. Validate purity via HPLC and DSC (melting point consistency) .

- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) across replicates .

Q. What computational methods support mechanistic studies of its enzyme inhibition?

- Molecular Docking (AutoDock Vina) : Predict binding modes with FtsZ (PDB ID: 1F47) or kinases, focusing on hydrogen bonds with the hydrazide group .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG < -8 kcal/mol indicates strong affinity) .

- DFT Calculations (Gaussian) : Analyze frontier orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Reaction Parameter Screening : Use a central composite design (CCD) to optimize temperature (70–100°C), solvent (ethanol vs. DMF), and catalyst (p-toluenesulfonic acid vs. H2SO4) .

- Byproduct Analysis : LC-MS identifies common impurities (e.g., unreacted hydrazine or acyl chloride). Mitigate via slow addition of reagents and inert atmosphere (N2/Ar) .

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for higher boiling point and lower toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.